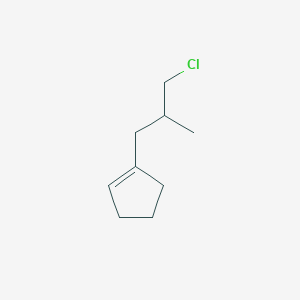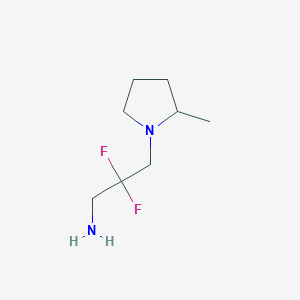
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C8H16F2N2 and a molecular weight of 178.22 g/mol This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a difluoropropylamine chain
准备方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the use of nucleophilic fluorination reactions with reagents like tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of fluorination and pyrrolidine synthesis can be applied. Industrial-scale production would likely involve optimized reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and selectivity, allowing it to modulate biological processes effectively. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine: Similar structure with a different position of the methyl group.
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine: Lacks the methyl substitution on the pyrrolidine ring.
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the methyl-substituted pyrrolidine ring contributes to its enhanced reactivity and potential for diverse applications in research and industry .
属性
分子式 |
C8H16F2N2 |
|---|---|
分子量 |
178.22 g/mol |
IUPAC 名称 |
2,2-difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2/c1-7-3-2-4-12(7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
InChI 键 |
LSSHTGCEOALLSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN1CC(CN)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

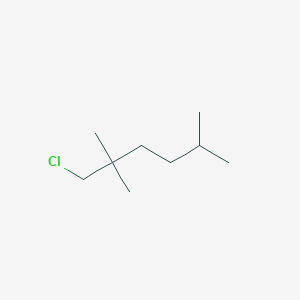
![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
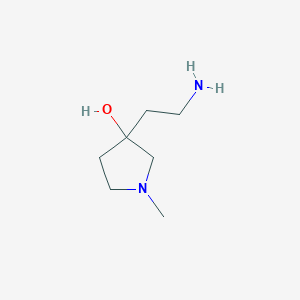

![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
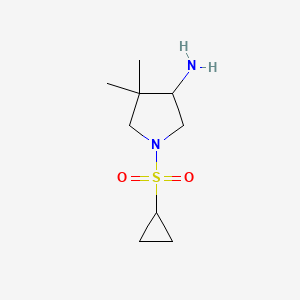
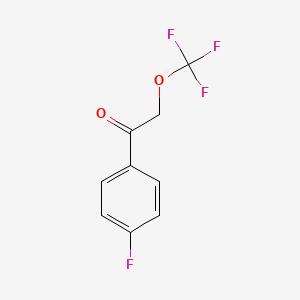
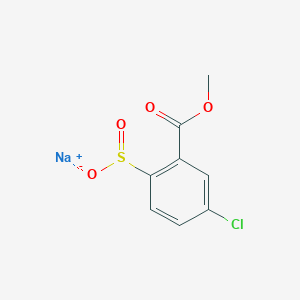
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
